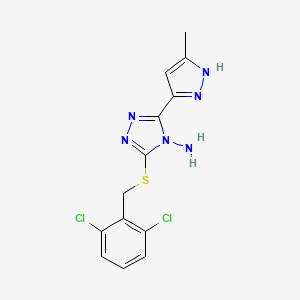![molecular formula C13H18O4 B12625556 3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde CAS No. 918531-61-0](/img/structure/B12625556.png)
3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde is an organic compound with the molecular formula C13H18O4. It contains a benzaldehyde moiety substituted with a 5,6-dihydroxyhexyl group through an ether linkage. This compound is characterized by its aromatic aldehyde group, which is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with (5S)-5,6-dihydroxyhexanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of an ether bond between the hydroxyl group of the hexanol and the hydroxyl group of the benzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: 3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzoic acid.
Reduction: 3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dihydroxyhexyl group may also contribute to the compound’s biological activity by interacting with cellular membranes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybenzaldehyde: Lacks the dihydroxyhexyl group, making it less hydrophilic.
4-Methoxybenzaldehyde: Contains a methoxy group instead of the dihydroxyhexyl group, leading to different reactivity and solubility properties.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains both hydroxyl and methoxy groups, commonly used as a flavoring agent.
Uniqueness
3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde is unique due to the presence of the dihydroxyhexyl group, which imparts distinct hydrophilic properties and potential biological activity. This makes it a valuable compound for research and industrial applications where such properties are desired.
Properties
CAS No. |
918531-61-0 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-[(5S)-5,6-dihydroxyhexoxy]benzaldehyde |
InChI |
InChI=1S/C13H18O4/c14-9-11-4-3-6-13(8-11)17-7-2-1-5-12(16)10-15/h3-4,6,8-9,12,15-16H,1-2,5,7,10H2/t12-/m0/s1 |
InChI Key |
KMAOFMIFMWFAQP-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OCCCC[C@@H](CO)O)C=O |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCC(CO)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


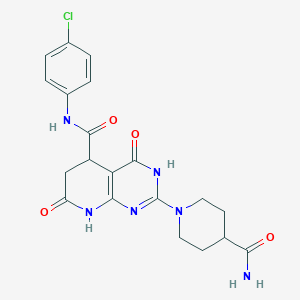
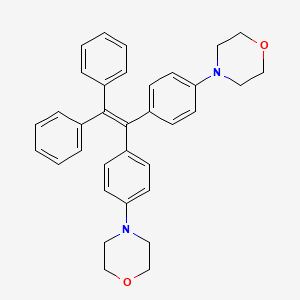
![3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B12625493.png)
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625496.png)
![4-Ethoxy-6-(2-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625500.png)

![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)
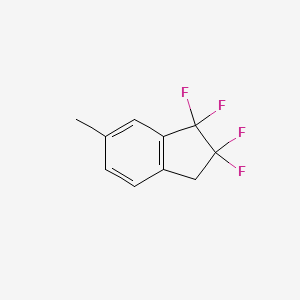
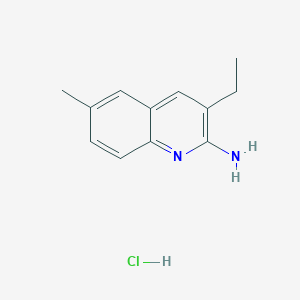
![N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide](/img/structure/B12625521.png)

![(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone](/img/structure/B12625535.png)
